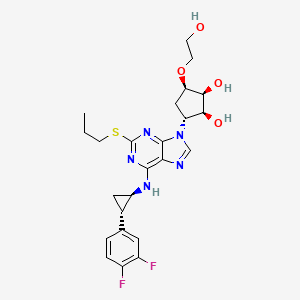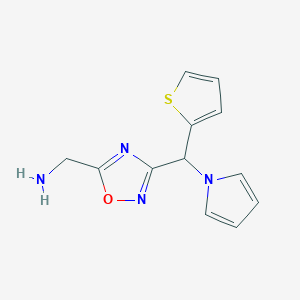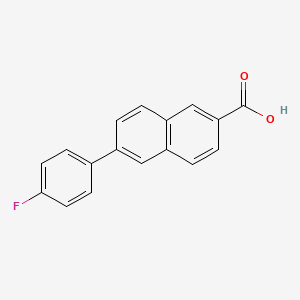
3,5-Dibromo-4-(2-phenylethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring, and a 2-phenylethoxy group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- typically involves multiple steps One common method starts with the bromination of benzaldehyde to introduce bromine atoms at the 3 and 5 positionsThe reaction conditions often involve the use of bromine or brominating agents, and the etherification step may require the use of a base such as sodium or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-dibromo-4-(2-phenylethoxy)benzoic acid.
Reduction: 3,5-dibromo-4-(2-phenylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atoms and the phenylethoxy group may also contribute to the compound’s reactivity and specificity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromobenzaldehyde: Lacks the 2-phenylethoxy group, making it less complex.
4-(2-Phenylethoxy)benzaldehyde: Lacks the bromine atoms, which may affect its reactivity.
3,5-Dibromo-4-hydroxybenzaldehyde: Has a hydroxyl group instead of the phenylethoxy group.
Uniqueness
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- is unique due to the combination of bromine atoms and the 2-phenylethoxy group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H12Br2O2 |
|---|---|
Poids moléculaire |
384.06 g/mol |
Nom IUPAC |
3,5-dibromo-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H12Br2O2/c16-13-8-12(10-18)9-14(17)15(13)19-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
Clé InChI |
GLMGVQACVYRZPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2Br)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)


![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)

![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)

![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)
